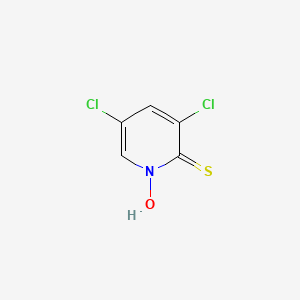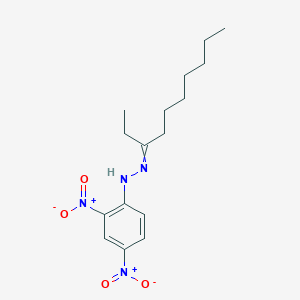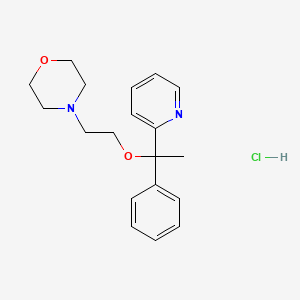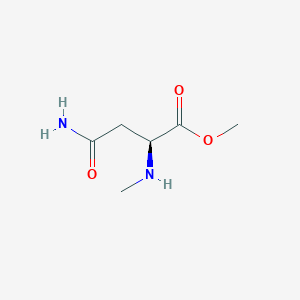
2-Pyridinethiol,3,5-dichloro-,1-oxide(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) is a chemical compound with the molecular formula C5H3Cl2NOS and a molecular weight of 196.05 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 3 and 5 positions, a thiol group at the 2 position, and an oxide group at the 1 position
準備方法
One common method involves the reaction of 3,5-dichloropyridine with thiourea, followed by oxidation to introduce the oxide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxide group can be reduced under specific conditions.
Substitution: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) involves its interaction with molecular targets through its thiol and oxide groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) can be compared with other pyridine derivatives, such as:
Pyridine,3,5-dichloro-,1-oxide: Similar structure but lacks the thiol group.
2-Pyridinethiol,1-oxide: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.
The presence of both chlorine atoms and the thiol group in 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) makes it unique and potentially more reactive in certain chemical reactions.
特性
分子式 |
C5H3Cl2NOS |
|---|---|
分子量 |
196.05 g/mol |
IUPAC名 |
3,5-dichloro-1-hydroxypyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NOS/c6-3-1-4(7)5(10)8(9)2-3/h1-2,9H |
InChIキー |
KHKHUQNOBOMYHC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=S)N(C=C1Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)


![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)

![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
